

An In-depth Technical Guide to m-PEG6-Amine: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG6-Amine

Cat. No.: B1676792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Amine (methoxy-polyethylene glycol-amine) is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation, pharmaceutical research, and drug delivery systems. Its structure features a terminal methoxy group, a six-unit polyethylene glycol spacer, and a primary amine group. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The methoxy group provides a chemically inert cap, while the hydrophilic PEG chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules. The terminal amine allows for facile conjugation to a variety of functional groups, including carboxylic acids and activated esters. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **m-PEG6-Amine**.

Core Chemical Properties

The physical and chemical properties of **m-PEG6-Amine** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	184357-46-8	[1] [2] [3]
Molecular Formula	C13H29NO6	[1] [2] [3]
Molecular Weight	295.38 g/mol	[1]
Appearance	Colorless to light yellow liquid/oil	
Purity	Typically >95%	[1] [2]
Boiling Point	368.5 ± 37.0 °C at 760 mmHg	[3]
Density	1.036 ± 0.06 g/cm ³	[3]
Solubility	Soluble in Water, DMSO, DMF, Dichloromethane (DCM), THF, Acetonitrile	[2]
Storage Conditions	Store at -20°C or 4°C, protect from light. Moisture-sensitive.	[2] [3]

Key Applications in Research and Drug Development

m-PEG6-Amine is a versatile linker used in several advanced applications:

- **PROTACs (Proteolysis Targeting Chimeras):** It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[\[4\]](#)[\[5\]](#)
- **Antibody-Drug Conjugates (ADCs):** The hydrophilic PEG spacer can be incorporated into ADC linkers to improve the solubility and pharmacokinetic properties of the conjugate.[\[4\]](#)[\[6\]](#)
- **PEGylation:** The process of attaching PEG chains to therapeutic proteins, peptides, or small molecules to enhance their water solubility, increase their in-vivo stability, and reduce their immunogenicity.[\[5\]](#)

- **Surface Modification:** Used to functionalize nanoparticles, quantum dots, and other surfaces to reduce non-specific protein binding and improve biocompatibility.

Experimental Protocols

The primary amine group of **m-PEG6-Amine** is nucleophilic and readily reacts with various functional groups. Below are detailed methodologies for common conjugation reactions.

Protocol 1: Amide Coupling to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is widely used to conjugate **m-PEG6-Amine** to proteins (via aspartic or glutamic acid residues) or other molecules containing a carboxyl group.

Materials:

- **m-PEG6-Amine**
- Carboxylic acid-containing molecule (e.g., protein, small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

- **Reagent Preparation:**

- Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
- Dissolve the carboxylic acid-containing molecule in Activation Buffer.
- Dissolve **m-PEG6-Amine** in Conjugation Buffer or an appropriate organic solvent like DMF or DMSO.
- Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water immediately before use.
- Activation of Carboxylic Acid:
 - Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved carboxylic acid-containing molecule.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive NHS ester.
- Conjugation with **m-PEG6-Amine**:
 - Immediately add a 10- to 50-fold molar excess of the **m-PEG6-Amine** solution to the activated molecule.
 - If the activation was performed at a lower pH, adjust the reaction pH to 7.2-8.0 by adding Conjugation Buffer to facilitate the reaction with the amine.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
- Purification:

- Remove unreacted **m-PEG6-Amine** and other reagents by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

Protocol 2: Reaction with Activated NHS Esters

This is a more direct approach where **m-PEG6-Amine** reacts with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

- **m-PEG6-Amine**
- NHS ester-functionalized molecule
- Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
- Anhydrous DMF or DMSO
- Quenching solution (e.g., Tris or glycine)

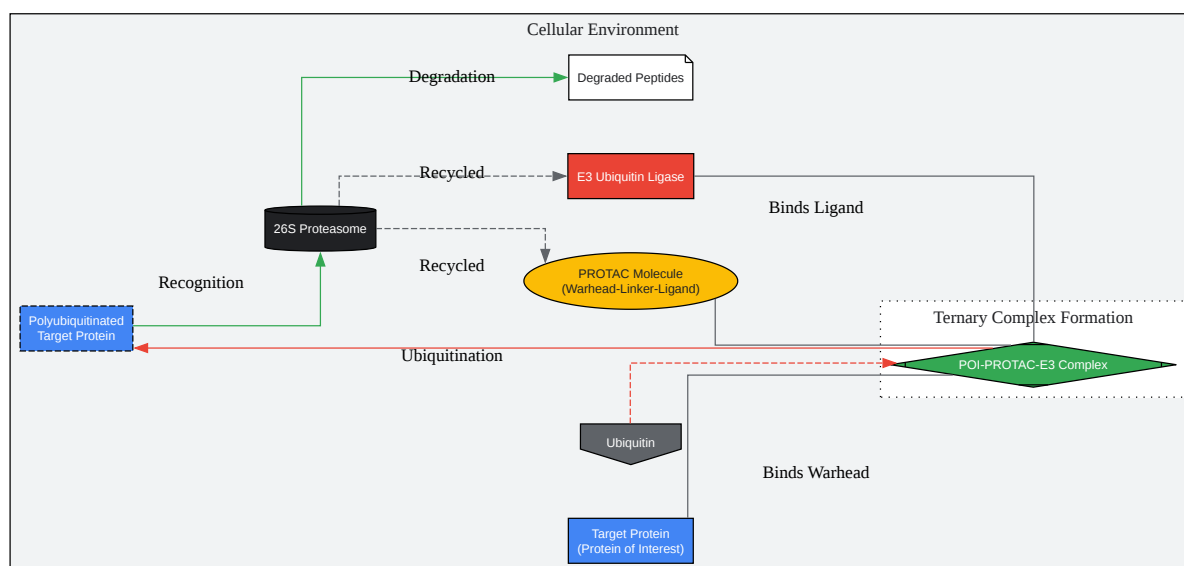
Procedure:

- Reagent Preparation:
 - Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
 - Dissolve the **m-PEG6-Amine** in the Reaction Buffer. A molar excess (typically 1.1 to 2 equivalents) of the amine is used.
- Conjugation Reaction:
 - Add the dissolved NHS ester to the **m-PEG6-Amine** solution while stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The reaction progress can be monitored by LC-MS or TLC.[\[4\]](#)[\[7\]](#)
- Quenching and Purification:

- Quench any unreacted NHS ester by adding an amine-containing buffer like Tris.
- Purify the final conjugate using standard techniques such as column chromatography, dialysis, or HPLC to remove excess reagents.

Visualization of a Key Workflow

The following diagram illustrates the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a key application where a flexible linker like **m-PEG6-Amine** is essential.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG6-Amine: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676792#m-peg6-amine-chemical-properties-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com